molecular formula C19H14ClNO3 B5501051 8-allyl-N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

8-allyl-N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5501051
M. Wt: 339.8 g/mol
InChI Key: KHNVEYOBSQJBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Allyl-N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is a compound that belongs to the chromene family. Chromenes are known for their presence in many biologically active compounds and are of interest in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of chromene derivatives often involves multi-step chemical processes. For instance, a related compound, 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biologically active compounds, was synthesized from commercially available 1-(2-hydroxyphenyl) ethanone through a Vilsmeier reaction and oxidation by Jones reagent (Zhu et al., 2014).

Molecular Structure Analysis

Chromene derivatives typically have planar molecular structures with specific conformations. For example, in N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, molecules exhibit planar structures and anti conformations (Gomes et al., 2015). These structural characteristics are crucial for their biological activity and chemical reactivity.

Chemical Reactions and Properties

Chromene derivatives participate in various chemical reactions, contributing to their versatility in synthetic chemistry. For example, the synthesis of 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide demonstrates the potential for chromene compounds in multi-component condensation reactions (Jadhav et al., 2018).

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility and melting point, are influenced by their molecular structure. The crystalline structures, as studied in various derivatives, show different space groups and cell parameters, indicating varied physical properties (Barili et al., 2001).

Chemical Properties Analysis

Chromene derivatives exhibit a range of chemical properties, such as reactivity towards different reagents and stability under various conditions. Their chemical properties are often studied in the context of their use as intermediates in organic synthesis or as ligands in the formation of metal complexes (Myannik et al., 2018).

Scientific Research Applications

Chemical Reactivity and Catalysis

Research on N-allylic systems, including compounds similar to the one , reveals their importance in catalysis. These systems are crucial in isomerization processes catalyzed by transition metal complexes, leading to the synthesis of various compounds with high selectivity. Transition metals like Rh, Ru, Fe, Ir, and others have been utilized for the isomerization of N-allyl compounds, demonstrating the versatility and potential application of such structures in organic synthesis and catalysis (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).

Environmental Remediation

The chlorophenyl moiety present in the compound indicates its relevance to environmental science, particularly in the context of pollution remediation. Studies on chlorinated phenols, which share a structural component with the compound of interest, have explored their degradation and the environmental impact. Zero valent iron and bimetallic systems have been researched for their ability to efficiently dechlorinate chlorophenols, suggesting a potential application in treating environmental contaminants (Gunawardana, B., Singhal, N., & Swedlund, P., 2011).

Supramolecular Chemistry

Compounds with specific functional groups, similar to those found in 8-allyl-N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, are often explored in supramolecular chemistry for their ability to form ordered structures. These properties are essential for the development of new materials with applications in nanotechnology, drug delivery, and more. For instance, the study of metalloporphyrin catalysts for the selective functionalization of saturated C-H bonds highlights the importance of precise chemical reactivity in creating complex molecular architectures (Che, C., Lo, V., Zhou, C.-Y., & Huang, J.-S., 2011).

properties

IUPAC Name

N-(2-chlorophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO3/c1-2-6-12-7-5-8-13-11-14(19(23)24-17(12)13)18(22)21-16-10-4-3-9-15(16)20/h2-5,7-11H,1,6H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNVEYOBSQJBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.